REACTION_CXSMILES
|
[P:1]([Cl:4])(Cl)[Cl:2].[Al+3].[Cl-].[Cl-].[Cl-].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1C=CC=CC=1>>[F:9][C:10]1[CH:15]=[CH:14][C:13]([P:1]([Cl:4])[Cl:2])=[CH:12][CH:11]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.25 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
73 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed under an argon atmosphere in a 1 l flask
|
Type
|
CUSTOM
|
Details
|
which was provided with a thermostated jacket, mechanical stirring, thermometer
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60° C.
|
Type
|
CUSTOM
|
Details
|
mist was formed
|
Type
|
STIRRING
|
Details
|
The mixture was subsequently stirred for another 30 minutes at 60° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
A nonuniform solid in the form of large lumps precipitated
|
Type
|
CUSTOM
|
Details
|
this could not be separated off via a suction
|
Type
|
FILTRATION
|
Details
|
filter but only by filtration
|
Type
|
WASH
|
Details
|
The filtration residue was washed with petroleum ether
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)P(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.3 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |